3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
3-chloro-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-benzothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS2.ClH/c1-2-21-8-7-11-13(9-21)24-17(19-11)20-16(22)15-14(18)10-5-3-4-6-12(10)23-15;/h3-6H,2,7-9H2,1H3,(H,19,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGLOVUDFWGQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride is a synthetic compound that exhibits significant biological activity. This article reviews its pharmacological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex molecular structure characterized by a thiazolo[5,4-c]pyridine core and a chloro-substituted benzo[b]thiophene moiety. The synthesis typically involves acylation of the amino group of tetrahydrothiazolo[5,4-c]pyridine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. This process yields the desired benzamide derivative, which can be purified through recrystallization or chromatography .
Antitumor Activity
Research indicates that derivatives of thiazolidinones, related to the structure of the compound , exhibit potent antitumor effects. For instance, studies have shown that specific thiazolidinone derivatives significantly decrease cell viability in glioblastoma multiforme cells . The mechanism involves induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The benzo[b]thiophene nucleus has been associated with antimicrobial properties. Compounds containing this moiety have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). One study reported a derivative with a minimal inhibitory concentration (MIC) of 4 µg/mL against multiple strains of S. aureus .
Enzyme Inhibition
Some studies have highlighted the potential of thiazolo[5,4-c]pyridine derivatives as enzyme inhibitors. For example, certain compounds have demonstrated significant inhibitory activity against α-amylase and urease, suggesting potential applications in diabetes management and urolithiasis treatment .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Da Silva et al. (2020) | Antitumor activity | Identified thiazolidinones with significant cytotoxicity against glioblastoma cells. |
| Recent Screening (2022) | Antimicrobial properties | Found derivatives effective against MRSA with MIC values as low as 4 µg/mL. |
| Enzyme Inhibition Study (2021) | α-Amylase and urease inhibition | Several derivatives showed high potency compared to standard inhibitors. |
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:
- Apoptotic Pathways : Induces apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Bacterial Cell Wall Synthesis : Disrupts bacterial cell wall synthesis through inhibition of key enzymes involved in peptidoglycan biosynthesis.
- Enzyme Active Sites : Binds to active sites of enzymes like α-amylase and urease, blocking substrate access and thereby inhibiting their function.
Q & A
Q. How can researchers address low reproducibility in pharmacological assays?
- Methodological Answer :
- Blinded Experiments : Randomize compound dosing and use automated liquid handlers to minimize operator bias.
- Positive Controls : Include reference inhibitors (e.g., imatinib for kinase assays) to validate assay conditions.
- Data Transparency : Publish raw datasets (e.g., on Zenodo) and adhere to FAIR principles for metadata .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
